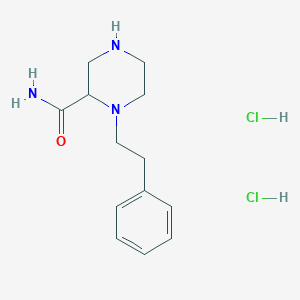

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride

Overview

Description

“1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is a chemical compound . This compound belongs to the class of piperazine derivatives, which are commonly used as central nervous system stimulants, antipsychotics, and antidepressants.

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is represented by the Inchi Code:1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H . Physical And Chemical Properties Analysis

The molecular weight of “1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride” is 306.23 . Other physical and chemical properties like melting point, boiling point, density were not available in the retrieved data.Scientific Research Applications

1. Biocatalyst Production

Eichhorn et al. (1997) utilized whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperazine-2-carboxamide to produce (S)- and (R)-piperazine-2-carboxylic acid, demonstrating the potential of this compound in biocatalysis (Eichhorn et al., 1997).

2. Organic Crystal Engineering

Weatherhead-Kloster et al. (2005) studied the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], demonstrating applications in crystal engineering and highlighting the relevance of similar piperazine derivatives in this field (Weatherhead-Kloster et al., 2005).

3. Antimicrobial Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives involving piperazine, indicating the antimicrobial potential of compounds related to 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride (Patel et al., 2011).

4. Combinatorial Chemistry

Neagoie and Krchňák (2012) described the use of a piperazine amide linker in cyclative cleavage from solid support, which is pivotal in combinatorial chemistry for synthesizing compound libraries (Neagoie & Krchňák, 2012).

5. Bioconjugation Studies

Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using a carbodiimide, shedding light on the chemical behavior of similar piperazine derivatives in bioconjugation processes (Nakajima & Ikada, 1995).

6. Synthesis of Biologically Active Compounds

Gao and Renslo (2007) presented a scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from compounds like 1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride, useful in the preparation of biologically active compounds (Gao & Renslo, 2007).

7. Polymer Synthesis

Tanzi et al. (1984) synthesized poly(amido-amine)s based on piperazine, demonstrating the utility of piperazine derivatives in creating polymers with specific arrangements of amido- and amino-groups (Tanzi et al., 1984).

8. Carbon Dioxide Adsorption

Saiwan et al. (2013) modified a biopolymer with piperazine-2-carboxylic acid for CO2 adsorption, indicating the potential of piperazine derivatives in environmental applications (Saiwan et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-15-7-9-16(12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGBYULFWYQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)

![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)

![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)